2,6-Dimethylpiperidine

Catalog No.
S607215
CAS No.
504-03-0
M.F
C7H15N
M. Wt
113.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylpiperidine

CAS Number

504-03-0

Product Name

2,6-Dimethylpiperidine

IUPAC Name

2,6-dimethylpiperidine

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

InChI

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3

InChI Key

SDGKUVSVPIIUCF-UHFFFAOYSA-N

SMILES

CC1CCCC(N1)C

Synonyms

2,6-lupetidine, nanofin, nanofin hydrochloride, nanophyn

Canonical SMILES

CC1CCCC(N1)C

2,6-Dimethylpiperidine is a chemical compound with the molecular formula C7H15NC_7H_{15}N and a molecular weight of approximately 113.2 g/mol. It is a derivative of piperidine, characterized by the substitution of two hydrogen atoms on the piperidine ring with methyl groups at the 2 and 6 positions. This compound exists in various stereoisomeric forms, including the achiral (R,S)-isomer and chiral (R,R)/(S,S) enantiomers, with the achiral isomer being the predominant form produced during synthesis .

2,6-Dimethylpiperidine is known for its unique conformational properties, predominantly adopting a chair conformation that stabilizes its equatorial methyl groups. This structural configuration contributes to its reactivity and biological interactions .

The synthesis of 2,6-dimethylpiperidine typically involves the reduction of 2,6-dimethylpyridine (also known as 2,6-lutidine). This reaction can be facilitated using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation methods. The reduction process yields 2,6-dimethylpiperidine along with other byproducts depending on the reaction conditions employed .

In terms of reactivity, 2,6-dimethylpiperidine can participate in various

2,6-Dimethylpiperidine exhibits notable biological activities. It has been studied for its potential effects on the central nervous system and may have applications in pharmacology as a building block for drug development. Its derivatives have been investigated for their analgesic and anti-inflammatory properties . Furthermore, some studies suggest that certain isomers of this compound may exhibit varying degrees of toxicity and pharmacological effects, making it an interesting subject for further research in medicinal chemistry .

The primary method for synthesizing 2,6-dimethylpiperidine is through the reduction of 2,6-dimethylpyridine. The following steps outline a common synthetic route:

  • Starting Material: Begin with 2,6-dimethylpyridine.
  • Reduction: Employ a reducing agent such as lithium aluminum hydride or perform catalytic hydrogenation.
  • Workup: After completion of the reaction, purify the product through distillation or chromatography to isolate 2,6-dimethylpiperidine.

This synthetic pathway allows for the efficient production of the compound while maintaining control over stereochemistry .

2,6-Dimethylpiperidine finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various drugs due to its ability to form stable complexes with other chemical entities.
  • Organic Synthesis: The compound is utilized in organic synthesis as a building block for producing more complex molecules.
  • Corrosion Inhibitors: It has been used in formulations aimed at preventing corrosion of metals in acidic environments .

Interaction studies involving 2,6-dimethylpiperidine often focus on its role as a ligand in coordination chemistry and its interactions with biological targets. Research indicates that this compound can form complexes with transition metals, which may enhance its utility in catalysis and materials science. Additionally, studies exploring its interaction with receptors in the nervous system have shown potential implications for drug design targeting neurological disorders .

Several compounds share structural similarities with 2,6-dimethylpiperidine. Here are some notable examples:

Compound NameStructureKey Features
PiperidineC5_5H11_{11}NBasic amine structure without methyl substitutions
1-MethylpiperidineC6_6H13_{13}NOne methyl group at position 1
3-MethylpiperidineC6_6H13_{13}NOne methyl group at position 3
2,3-DimethylpiperidineC7_7H15_{15}NMethyl groups at positions 2 and 3

Uniqueness of 2,6-Dimethylpiperidine:

  • The presence of two methyl groups at positions 2 and 6 distinguishes it from other piperidines by enhancing steric hindrance and altering electronic properties.
  • Its specific conformational stability due to equatorial positioning of methyl groups contributes to its unique reactivity profile compared to other isomers.

Basic Molecular Framework

2,6-Dimethylpiperidine represents a chemical compound with the molecular formula C₇H₁₅N, characterized by a molecular weight of 113.20 g/mol [1] [22]. The compound belongs to the class of organic compounds known as piperidines, which are derivatives of the heterocycle piperidine wherein two hydrogen atoms are replaced by methyl groups [1] [4]. The basic molecular framework consists of a six-membered saturated aliphatic ring containing one nitrogen atom and five carbon atoms, with methyl substituents positioned at the 2 and 6 carbon positions [4] [28].

The piperidine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atom occupying one vertex of the six-membered ring [1] [30]. The presence of methyl groups at positions 2 and 6 creates significant conformational constraints and influences the overall molecular geometry [11] [15]. The compound exhibits a melting point below -20°C and a boiling point ranging from 127-128°C, with a density of 0.82-0.84 g/mL at 25°C [22] [23].

PropertyValueReference
Molecular FormulaC₇H₁₅NMultiple sources [1] [22]
Molecular Weight (g/mol)113.20Multiple sources [1] [22]
Melting Point (°C)<-20ChemicalBook, Fisher Scientific [22] [23]
Boiling Point (°C)127-128ChemicalBook, TCI [22] [3]
Density (g/mL at 25°C)0.82-0.84ChemicalBook, Fisher Scientific [22] [23]
Flash Point (°C)11-12Chemsrc, Fisher Scientific [7] [23]
Refractive Index (20°C)1.44TCI, Fisher Scientific [3] [23]

Stereoisomers of 2,6-Dimethylpiperidine

2,6-Dimethylpiperidines exist as three distinct stereoisomers: the achiral (R,S)-isomer and the chiral (R,R)/(S,S) enantiomeric pair [1] [4]. This stereoisomerism arises from the presence of two chiral centers at the carbon atoms bearing the methyl substituents [1]. The stereochemical relationships between these isomers determine their physical properties, conformational preferences, and optical activities [11] [15].

StereoisomerConfigurationCAS NumberOptical Activity
cis-2,6-Dimethylpiperidine(R,S) or (S,R) - achiral766-17-6None (meso compound)
trans-2,6-Dimethylpiperidine(R,R) and (S,S) - chiral pair40250-84-8Optically active
(R,R)-2,6-DimethylpiperidineChiral enantiomerNot specifiedOptically active
(S,S)-2,6-DimethylpiperidineChiral enantiomerNot specifiedOptically active

cis-2,6-Dimethylpiperidine

The cis-2,6-dimethylpiperidine isomer, with CAS number 766-17-6, represents the achiral (R,S)-stereoisomer of the compound [2] [3]. This isomer exists predominantly in a chair conformation with both methyl groups occupying equatorial positions [1] [11]. The equatorial orientation of the methyl substituents minimizes steric interactions and represents the most thermodynamically stable arrangement [11] [15].

Spectroscopic analysis reveals characteristic nuclear magnetic resonance patterns for this isomer [11] [15]. The 2,6-protons appear as a symmetrical multiplet, while the methyl protons exhibit a doublet pattern with coupling constants around 6.5 Hz [11] [15]. The conformational rigidity of the cis-isomer results in well-resolved spectral features that facilitate its identification and characterization [16] [17].

The cis-2,6-dimethylpiperidine demonstrates specific conformational properties of interest for their chair conformation with equatorial methyl groups [1] [4]. The compound exhibits a boiling point of 127°C and maintains high purity levels exceeding 99% in commercial preparations [3] [9]. Physical properties include a specific gravity of 0.82 and a refractive index of 1.44 [3] [7].

trans-2,6-Dimethylpiperidine

The trans-2,6-dimethylpiperidine exists as a pair of chiral enantiomers, (R,R) and (S,S), which are optically active [1] [10]. Unlike the cis-isomer, the trans-configuration allows for rapid interconversion between two energetically equivalent chair conformations at room temperature [11] [15]. This dynamic equilibrium results in the methyl groups alternating between axial and equatorial positions [11] [15].

Nuclear magnetic resonance spectroscopy of trans-2,6-dimethylpiperidine reveals distinct spectral characteristics compared to the cis-isomer [11] [15]. The 2,6-protons appear as a symmetrical multiplet at different chemical shifts, and the rapid conformational interconversion affects the coupling patterns observed in the spectrum [11] [15]. The trans-isomers serve as attractive chiral secondary amine building blocks in synthetic chemistry [1] [4].

Synthesis of trans-2,6-dialkylpiperidines has been achieved through various methods, including intramolecular amidomercuriation and 1,3-cycloaddition reactions [6] [18]. These synthetic approaches demonstrate stereoselective routes to access the trans-configuration with good yields and selectivity [6] [18].

Chirality and Optical Activity

The chirality in 2,6-dimethylpiperidine arises from the presence of two stereogenic centers at the carbon atoms bearing the methyl substituents [1] [4]. The cis-isomer represents an achiral meso compound due to the presence of an internal plane of symmetry, resulting in no optical activity [1] [10]. In contrast, the trans-isomers exist as a pair of enantiomers that exhibit optical activity and can be resolved into individual enantiomers [1] [11].

Historical studies have demonstrated the successful optical resolution of trans-2,6-dimethylpiperidine derivatives [15]. The enantiomeric pair (R,R) and (S,S) can be distinguished through their interactions with chiral resolving agents and their opposite rotations of plane-polarized light [10] [13]. The absolute configurations have been established through various spectroscopic and chemical methods [10] [13].

The stereochemical properties of 2,6-dimethylpiperidine isomers influence their conformational behavior and molecular recognition properties [14] [28]. The chiral nature of the trans-isomers makes them valuable building blocks for asymmetric synthesis and pharmaceutical applications [1] [5].

Structural Characterization

X-ray Crystallography Studies

While comprehensive X-ray crystallographic data specifically for 2,6-dimethylpiperidine are limited in the available literature, structural studies on related piperidine derivatives provide insights into the molecular geometry and conformational preferences [14] [28]. Crystallographic investigations of substituted piperidines have revealed the typical chair conformation with specific geometric parameters for bond lengths and angles [29] [32].

The piperidine ring in substituted derivatives maintains characteristic C-C bond lengths of approximately 1.52 Å and C-N bond lengths of about 1.47 Å [29]. The chair conformation exhibits typical bond angles close to the tetrahedral angle of 109.5°, with slight deviations due to the ring strain and substituent effects [29] [32]. The presence of axial and equatorial positions creates distinct environments for substituents, as observed in various piperidine crystal structures [14] [30].

Structural characterization through crystallographic methods has provided valuable information about the conformational preferences and molecular packing of piperidine derivatives [14] [29]. The systematic analysis of crystal structures has contributed to understanding the relationship between molecular structure and physical properties in this class of compounds [29] [32].

Molecular Modeling

Molecular modeling studies have provided detailed insights into the conformational behavior and energetic preferences of 2,6-dimethylpiperidine isomers [12] [19]. Computational chemistry approaches, including ab initio and density functional theory calculations, have been employed to investigate the molecular geometry, vibrational frequencies, and electronic properties [12] [19].

Theoretical calculations using various basis sets have predicted the conformational preferences and relative stabilities of different stereoisomers [12] [19]. The cis-isomer demonstrates a clear preference for the chair conformation with equatorial methyl groups, while the trans-isomers exhibit rapid interconversion between equivalent chair forms [12] [19]. Natural bond orbital analysis has revealed charge transfer patterns and intramolecular interactions that stabilize specific conformations [12] [19].

Computational studies have also investigated the nuclear magnetic resonance chemical shifts and coupling constants, providing theoretical support for experimental spectroscopic observations [12] [20]. The calculated values show good agreement with experimental data, validating the computational models and enhancing understanding of the structure-property relationships [12] [19].

Position/Assignment¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)Solvent
N-H~2.6-CCl₄
2,6-protons (H on C-2,6)2.64-CCl₄
3,5-protons equatorial1.75-CCl₄
3,5-protons axial1.59-CCl₄
4-protons1.30-1.37-CCl₄
2,6-methyl groups1.06 (d, J=6.5 Hz)-CCl₄
C-2,6 (¹³C)-~55-60Various
C-3,5 (¹³C)-~25-30Various
C-4 (¹³C)-~24Various
Methyl carbons (¹³C)-~22Various

Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

113.120449483 g/mol

Monoisotopic Mass

113.120449483 g/mol

Heavy Atom Count

8

UNII

329I5805BP

Related CAS

5072-45-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (83.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.56 [mmHg]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

766-17-6
504-03-0

Wikipedia

2,6-Dimethylpiperidine

General Manufacturing Information

Piperidine, 2,6-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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